N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide is a quinazolinone-derived compound characterized by a 6,7-dimethoxy-2-methyl-4-oxoquinazoline core linked to a phenylacetamide moiety via an ethyl chain. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition and anticancer properties . The phenylacetamide group may contribute to solubility and bioavailability via aromatic interactions.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-23-17-13-19(28-3)18(27-2)12-16(17)21(26)24(14)10-9-22-20(25)11-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3,(H,22,25) |
InChI Key |
IRBFDTWMHZJKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Dimethoxy and Methyl Groups: The dimethoxy and methyl substituents are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methoxybenzene and methyl iodide.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the quinazolinone intermediate with phenylacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazolinone derivatives with carboxylic acid or aldehyde groups.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Thiolated or aminated quinazolinone derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide can act as non-competitive antagonists at NMDA receptors. This interaction is significant in neuroprotection and may offer therapeutic avenues for neurodegenerative diseases . Additionally, quinazoline derivatives have shown the ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
Anticancer Properties
The compound has been studied for its potential anticancer effects. Quinazoline derivatives are known to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, studies have shown that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps including the formation of the quinazoline core followed by the introduction of substituents like methoxy groups and the phenylacetamide moiety. The ability to modify its structure allows for the generation of derivatives with varied biological activities .
Case Study 1: Antimicrobial Activity
In a study investigating antimicrobial properties, it was found that derivatives of similar quinazoline structures exhibited significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were reported as low as 6.25 µg/mL for certain derivatives, indicating strong potential for development as antimicrobial agents .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects linked to compounds with similar structures. These compounds showed promise in modulating pathways associated with neurodegeneration, suggesting that this compound could be explored further for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Quinazolinone Derivatives
- 2-chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (CAS: 1273022-31-3): Structural Differences: Replaces the ethyl-phenylacetamide chain with a chloroacetamide group. Molecular weight (311.725 g/mol) is lower than the target compound’s estimated weight (~395 g/mol) . Synthesis: Prepared via nucleophilic substitution, contrasting with the target compound’s likely amide coupling or alkylation pathways.
Benzothiazole Acetamides
- N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 11): Core Heterocycle: Benzothiazole vs. quinazolinone. Benzothiazoles exhibit distinct electronic profiles, favoring interactions with ATP-binding pockets in kinases. Substituents: The 3,4,5-trimethoxyphenyl group enhances lipophilicity and π-π stacking, whereas the target compound’s dimethoxy groups may prioritize hydrogen bonding .
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Compound 12): Comparison: Shares the phenylacetamide moiety but lacks the quinazolinone oxygen and methyl groups. The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility .
Solubility and Bioavailability
- Target Compound : The phenylacetamide chain and ethyl linker may improve water solubility compared to chloro- or trifluoromethyl-substituted analogs.
- Chloroacetamide (CAS: 1273022-31-3) : Higher lipophilicity (logP ~2.5 estimated) limits aqueous solubility, necessitating formulation adjustments .
- Benzothiazole Derivatives : Trifluoromethyl groups (Compound 12–13) further reduce solubility, requiring co-solvents or prodrug strategies .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.5 g/mol. The compound features a quinazolinone core, which is significant for its biological activity due to the presence of methoxy groups that enhance solubility and interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through multiple pathways:
- Inhibition of Tyrosinase : Quinazolinone benzamides have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. This inhibition can lead to reduced melanin content in melanoma cells .
- Cell Viability Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits cytotoxic effects on cancer cells, with IC50 values indicating significant potency against specific cancer types .
Antimicrobial Activity
The quinazoline scaffold has also been associated with antimicrobial properties. Studies suggest that derivatives can exhibit activity against various bacterial and fungal strains:
- Mechanism : The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Antiparasitic Activity
Recent investigations into the antiparasitic effects of quinazoline derivatives show promising results against pathogens responsible for tropical diseases:
- Trypanothione Reductase Inhibition : Compounds similar to this compound have been identified as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in parasites such as Trypanosoma brucei and Leishmania species .
- Efficacy Studies : In vitro efficacy studies have shown that certain quinazoline derivatives exhibit EC50 values below 10 μM against various parasitic infections, indicating strong potential for therapeutic development .
The biological activity of this compound can be attributed to several mechanisms:
- Allosteric Modulation : The compound may act as an allosteric modulator by binding to specific sites on target enzymes, disrupting their normal function and leading to increased oxidative stress within the cells .
- Signal Transduction Pathways : It has been suggested that this compound can interfere with key signaling pathways involved in cell proliferation and survival, particularly through the ERK1/2 and p38 MAPK pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity in melanoma cells with IC50 values indicating significant inhibition of cell viability. |
| Study 2 | Showed effective inhibition of trypanothione reductase in Trypanosoma species leading to increased ROS levels and parasite death. |
| Study 3 | Reported antimicrobial activity against Gram-positive bacteria with a notable reduction in growth at low concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
